3-Bromo-6-isopropyl-pyridin-2-amine

Catalog No.
S8185719
CAS No.
M.F
C8H11BrN2
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-isopropyl-pyridin-2-amine

Product Name

3-Bromo-6-isopropyl-pyridin-2-amine

IUPAC Name

3-bromo-6-propan-2-ylpyridin-2-amine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C8H11BrN2/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,1-2H3,(H2,10,11)

InChI Key

QZVBSFSVQMUHKO-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=C(C=C1)Br)N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)Br)N

3-Bromo-6-isopropyl-pyridin-2-amine is a chemical compound characterized by the molecular formula C8H11BrN2\text{C}_8\text{H}_{11}\text{BrN}_2 and a molecular weight of approximately 215.09 g/mol. This compound belongs to the class of substituted pyridines, featuring a bromine atom at the third position and an isopropyl amine group at the sixth position of the pyridine ring. The structure of this compound contributes to its unique chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to various derivatives.
  • Oxidation Reactions: This compound can undergo oxidation to form N-oxides.
  • Reduction Reactions: The compound can be reduced to form its corresponding amine derivatives or de-brominated products .

Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

The biological activity of 3-Bromo-6-isopropyl-pyridin-2-amine is significant in pharmacological research. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The bromine atom and isopropyl amine group enhance its binding affinity and reactivity, making it a valuable compound for exploring therapeutic effects in drug development .

Several synthetic routes are employed to produce 3-Bromo-6-isopropyl-pyridin-2-amine:

  • Bromination of 6-Isopropyl-pyridin-2-amine: This method involves treating 6-isopropyl-pyridin-2-amine with bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
  • Reductive Amination: Another approach includes the bromination of a suitable pyridine derivative followed by reductive amination with isopropylamine .

In industrial settings, continuous flow reactors may be utilized to optimize yield and purity during large-scale production.

3-Bromo-6-isopropyl-pyridin-2-amine has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis: This compound acts as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: It is utilized in developing novel materials with specific properties .

The interaction studies involving 3-Bromo-6-isopropyl-pyridin-2-amine focus on its binding mechanisms with various molecular targets. The presence of the bromine atom and isopropyl amine group plays crucial roles in modulating enzyme activities and receptor interactions, which are essential for understanding its pharmacological potential .

Several compounds share structural similarities with 3-Bromo-6-isopropyl-pyridin-2-amine. Here are some notable examples:

Compound NameStructural Features
3-Bromo-6-methyl-pyridin-2-amineContains a methyl group instead of an isopropyl group
3-Bromo-6-ethyl-pyridin-2-amineContains an ethyl group instead of an isopropyl group
3-Bromo-6-propyl-pyridin-2-amineContains a propyl group instead of an isopropyl group

Uniqueness

The uniqueness of 3-Bromo-6-isopropyl-pyridin-2-amine lies in its specific substitution pattern and the presence of the isopropyl amine group. This configuration influences its steric and electronic properties, affecting its reactivity and biological activity compared to its analogs .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.01056 g/mol

Monoisotopic Mass

214.01056 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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